molecular formula C13H14Cl2N4OS B4618972 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea

1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea

Cat. No.: B4618972
M. Wt: 345.2 g/mol
InChI Key: VPICRSGZBZXBEB-UHFFFAOYSA-N
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Description

1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The butyl group can be introduced through alkylation reactions using butyl halides.

    Urea Formation: The final step involves the reaction of the thiadiazole derivative with 2,4-dichlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
  • 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-difluorophenyl)urea
  • 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dibromophenyl)urea

Uniqueness

1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea is unique due to the presence of both the butyl group and the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of these groups can result in distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4OS/c1-2-3-4-11-18-19-13(21-11)17-12(20)16-10-6-5-8(14)7-9(10)15/h5-7H,2-4H2,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPICRSGZBZXBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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